molecular formula C25H21N3O5 B2716528 methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327175-40-5

methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2716528
CAS No.: 1327175-40-5
M. Wt: 443.459
InChI Key: VBXBTXWMPODXSF-PNHLSOANSA-N
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Description

Methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a chromene-derived compound featuring a methoxy group at position 8, a carbamoyl linkage to a 6-methylpyridin-2-yl moiety at position 3, and a methyl benzoate substituent at position 4 (via an imino linkage). The compound’s structural complexity arises from its conjugated π-system (chromen-2-ylidene), hydrogen-bonding motifs (carbamoyl and benzoate groups), and stereoelectronic effects from the methoxy and pyridinyl substituents.

Properties

IUPAC Name

methyl 4-[[8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]chromen-2-ylidene]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-15-6-4-9-21(26-15)28-23(29)19-14-17-7-5-8-20(31-2)22(17)33-24(19)27-18-12-10-16(11-13-18)25(30)32-3/h4-14H,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXBTXWMPODXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, identified by its CAS number 1327175-40-5, is a synthetic compound with potential biological activities. This article reviews its biological properties, including antiproliferative, antibacterial, and antioxidative activities, and summarizes relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H21N3O5C_{25}H_{21}N_{3}O_{5}, with a molecular weight of 443.5 g/mol. The compound features a complex structure that includes a methoxy group and a pyridine derivative, which may influence its biological activity.

1. Antiproliferative Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives bearing methoxy and hydroxy groups have shown selective activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 to 5.3 μM for structurally related compounds . The presence of electron-donating groups in the structure enhances the compound's ability to inhibit cell proliferation.

CompoundCell LineIC50 (μM)
Methyl 4-{...}MCF-71.2 - 5.3
Related CompoundHCT 1163.7
Related CompoundHEK 2935.3

2. Antibacterial Activity

Studies have demonstrated that compounds featuring methoxy and hydroxy substitutions can exhibit antibacterial properties. For example, certain derivatives have shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at low micromolar levels (e.g., MIC = 8 μM) . This suggests potential therapeutic applications in treating bacterial infections.

3. Antioxidative Activity

The antioxidative capacity of methyl 4-({(2Z)-8-methoxy...}) has been inferred from studies on structurally similar compounds. These compounds often demonstrate enhanced antioxidant activity due to the ability of methoxy and hydroxy groups to donate hydrogen atoms or electrons, stabilizing free radicals effectively . The antioxidative activity is crucial as it can mitigate oxidative stress-related cellular damage.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis of Benzimidazole Derivatives : A study synthesized various benzimidazole carboxamides with methoxy substitutions, revealing strong antiproliferative activities against MCF-7 cells (IC50 = 3.1 μM). The presence of specific substituents significantly influenced their biological activity .
  • Evaluation of Hydroxy-substituted Derivatives : Another investigation assessed derivatives with hydroxyl groups, finding that these modifications enhanced both antioxidative and antiproliferative activities while reducing cytotoxicity in normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate with analogous chromene and benzamide derivatives, emphasizing substituent effects, synthesis pathways, and analytical methods:

Compound Key Substituents Synthesis Pathway Structural Validation Functional Implications
Target Compound 8-methoxy, 6-methylpyridin-2-yl carbamoyl, methyl benzoate Likely involves condensation of chromene precursors with pyridinyl carbamoyl agents Presumed use of SHELX suite for refinement ; ORTEP for ellipsoid visualization Enhanced solubility (methyl benzoate), potential kinase inhibition (pyridinyl carbamoyl)
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide 2-chlorobenzylidene, 2-chlorophenyl, benzamide Reaction of chromene-carbonitrile with benzoyl chloride Not explicitly stated, but SHELXL/SHELXTL common for small-molecule refinement Increased lipophilicity (chlorophenyl); possible antimicrobial activity
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic framework, benzothiazol, dimethylaminophenyl Condensation of oxa-spirodione with benzothiazol-imine derivatives IR/UV-Vis for functional groups; crystallography tools (e.g., SHELXL) for spiro systems Fluorescence properties (benzothiazol); potential optoelectronic applications

Key Observations:

Substituent Effects :

  • The target compound’s 6-methylpyridin-2-yl carbamoyl group contrasts with the chlorophenyl and benzothiazol moieties in analogues. Pyridinyl groups often enhance binding to biological targets (e.g., kinases) via hydrogen bonding , while chlorophenyl groups increase lipophilicity, favoring membrane penetration.
  • The methyl benzoate substituent improves solubility compared to the cyanide group in Compound 3 from , which may limit bioavailability.

Synthetic Routes :

  • The target compound likely employs a multi-step synthesis involving chromene ring formation, followed by carbamoylation and esterification. This contrasts with the spirocyclic systems in , which require cyclocondensation reactions .

Structural Validation :

  • While the target compound’s crystallography data are absent, its refinement would align with modern practices: SHELXL for high-resolution refinement and WinGX/ORTEP for geometry analysis and visualization .

Functional Potential: The methoxy group at position 8 may stabilize the chromene’s conjugated system, enhancing photophysical properties. In contrast, spirocyclic analogues () exhibit rigid geometries suited for fluorescence .

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